molecular formula C8H18N2 B13213791 (2S)-1-Methyl-2-(propan-2-yl)piperazine

(2S)-1-Methyl-2-(propan-2-yl)piperazine

Cat. No.: B13213791
M. Wt: 142.24 g/mol
InChI Key: ZLIRFYITEGBFOY-MRVPVSSYSA-N
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Description

(2S)-1-Methyl-2-(propan-2-yl)piperazine is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Methyl-2-(propan-2-yl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of piperazine with isopropyl halides in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Methyl-2-(propan-2-yl)piperazine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkylated piperazines or substituted piperazines.

Scientific Research Applications

(2S)-1-Methyl-2-(propan-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-Methyl-2-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(propan-2-yl)piperazine-1-carboxylate
  • 1-Methylpiperazine
  • 2-Methylpiperazine

Uniqueness

(2S)-1-Methyl-2-(propan-2-yl)piperazine is unique due to its specific stereochemistry and the presence of both a methyl and an isopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S)-1-methyl-2-propan-2-ylpiperazine

InChI

InChI=1S/C8H18N2/c1-7(2)8-6-9-4-5-10(8)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1

InChI Key

ZLIRFYITEGBFOY-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@H]1CNCCN1C

Canonical SMILES

CC(C)C1CNCCN1C

Origin of Product

United States

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